N-Phenyl 2-bromo-5-fluorobenzamide is an organic compound characterized by its aromatic structure and functional groups. It features a bromine atom and a fluorine atom substituted on a benzene ring, contributing to its unique chemical properties. This compound is of interest in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can be found in chemical databases such as PubChem, where it is cataloged under various identifiers. Although specific details regarding its synthesis may not be widely documented, related compounds provide insight into potential synthetic pathways and applications.
N-Phenyl 2-bromo-5-fluorobenzamide belongs to the class of benzamides, which are derivatives of benzoic acid where the hydrogen of the carboxyl group is replaced by an amine group. Its classification can be further detailed as follows:
The synthesis of N-Phenyl 2-bromo-5-fluorobenzamide can involve several methodologies, primarily focusing on the introduction of bromine and fluorine substituents onto the benzene ring followed by amide formation. Common synthetic routes may include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure selective substitution and avoid polysubstitution on the aromatic ring.
The molecular structure of N-Phenyl 2-bromo-5-fluorobenzamide consists of a central benzene ring with a phenyl group attached to the nitrogen atom of the amide functional group. The bromine and fluorine atoms are positioned at the 2 and 5 positions, respectively.
N-Phenyl 2-bromo-5-fluorobenzamide can participate in various chemical reactions:
The reactivity of the compound is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which can stabilize intermediates during chemical transformations.
The mechanism of action for N-Phenyl 2-bromo-5-fluorobenzamide can vary depending on its application, particularly in pharmacological contexts:
Quantitative data regarding its efficacy would typically be derived from biological assays that measure inhibition constants or minimum inhibitory concentrations.
N-Phenyl 2-bromo-5-fluorobenzamide has potential applications in:
The compound's distinct properties make it a valuable subject for ongoing research in various scientific domains, highlighting the importance of understanding its synthesis, structure, and reactivity for practical applications.
Halogenated benzamides constitute a privileged scaffold in medicinal chemistry due to their versatility in interacting with diverse biological targets. The strategic incorporation of halogen atoms, particularly at ortho and meta positions relative to the benzamide carbonyl, enables precise optimization of target affinity and metabolic stability. N-Phenyl 2-bromo-5-fluorobenzamide exemplifies this approach, with documented applications in several therapeutic domains:
Table 1: Biological Targets of Halogenated Benzamide Derivatives
Compound Structure | Halogen Position | Primary Biological Target | Therapeutic Application |
---|---|---|---|
N-Phenyl 2-bromo-5-fluorobenzamide | 2-Br, 5-F | Dopamine D₂-like receptors | CNS imaging/therapeutics |
N-(2-Bromo-phenyl)-2-hydroxy-benzamide | 2-Br (aniline) | Bacterial enzyme systems | Antimicrobials |
FLB457 | 5-F (modified benzamide) | Dopamine D₂/D₃ receptors | Radioligand (PET) |
IBZM | 3-Br, 5-I (benzamide) | Dopamine D₂ receptors | SPECT imaging agent |
The versatility of this scaffold is further evidenced by its tolerance for structural diversification at multiple positions—amide nitrogen, carbonyl group, and halogen substitution patterns—allowing medicinal chemists to fine-tune properties for specific target classes while maintaining favorable drug disposition profiles [1] [6].
The ortho-bromine and meta-fluorine substitution in N-Phenyl 2-bromo-5-fluorobenzamide creates a complementary electronic and steric environment essential for bioactivity. Bromine, with its large atomic radius (1.85 Å) and polarizability, facilitates halogen bonding with biomolecular targets, while fluorine, the smallest halogen (van der Waals radius 1.47 Å) and most electronegative element, profoundly influences electronic distribution and metabolic stability.
The ortho-bromine substituent exerts significant steric influence on the benzamide carbonyl's conformation, restricting rotation and promoting a coplanar arrangement with the aniline ring. This conformational constraint enhances target binding affinity through pre-organization of the pharmacophore. Simultaneously, bromine's polarizability enables halogen bonding interactions with carbonyl oxygens and electron-rich heteroatoms in protein binding sites, with energies typically ranging 3-5 kcal/mol—sufficient to significantly enhance binding specificity [5]. The meta-fluorine operates primarily through inductive effects, withdrawing electron density from the aromatic system and reducing the electron density at the carbonyl carbon by approximately 20-30%. This electronic modulation strengthens hydrogen bonding interactions between the benzamide carbonyl and target proteins while decreasing susceptibility to nucleophilic degradation [5] [7].
The combined steric effects of ortho-bromine create a protected microenvironment around the amide bond, reducing susceptibility to enzymatic hydrolysis. This protection extends the compound's metabolic half-life in biological systems, a crucial advantage for therapeutic agents requiring sustained target engagement. Additionally, fluorine's strong C-F bond (approximately 116 kcal/mol dissociation energy) provides exceptional stability against oxidative metabolism, particularly at the vulnerable meta position where hydroxylation would otherwise occur [5] [7].
Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide employs multistep strategies beginning with appropriately halogenated benzoic acid derivatives. Key synthetic pathways include:
Table 2: Synthetic Methods for N-Phenyl 2-Bromo-5-fluorobenzamide
Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Acylation Coupling | 2-Bromo-5-fluorobenzoic acid, SOCl₂, Aniline | 70-85% | Commercial availability of acids |
Halogen Exchange | 2,5-Dibromobenzamide, KF, DMF, 120°C | 60-75% | Late-stage fluorination flexibility |
Bromofluorination | Styrene precursor, DMEPHF | 65-87% | Single-step halogen introduction |
Microwave-Assisted | Halogenated reagents, 100-150°C, 10-30 min | 80-92% | Rapid synthesis, improved purity |
The bioisosteric relationships of the halogen substituents reveal strategic opportunities for molecular optimization. The bromine atom at the ortho position often serves as a steric mimetic for methyl or trifluoromethyl groups, with comparable van der Waals volumes (-Br: 31.5 ų vs. -CF₃: 39.8 ų) but distinct electronic properties. Fluorine frequently acts as a hydroxyl surrogate due to similar size (1.47 Å vs. 1.40 Å for OH), enabling it to occupy equivalent binding pockets without forming hydrogen bonds or undergoing metabolic conjugation [5]. These relationships allow medicinal chemists to strategically modulate target affinity, selectivity, and physicochemical properties through systematic halogen replacement while preserving the core scaffold's binding orientation.
The development of N-Phenyl 2-bromo-5-fluorobenzamide derivatives builds upon the rich legacy of benzisothiazolone-based enzyme inhibitors, where halogen substituents play pivotal roles in inhibitory potency. Benzisothiazolones emerged as covalent enzyme modulators through interaction with cysteine residues in active sites, with halogenation significantly enhancing their reactivity and selectivity profiles. The incorporation of bromine and fluorine specifically addresses historical challenges in this chemotype:
The structural evolution from simple benzisothiazolones to sophisticated halogenated derivatives like those incorporating the 2-bromo-5-fluorobenzamide motif represents a deliberate strategy to overcome historical limitations while preserving mechanistic advantages. Contemporary research focuses on exploiting the ortho-bromo directing effect for selective C-H functionalization, enabling precise late-stage diversification of the inhibitor scaffold without compromising the essential benzamide pharmacophore [1] [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0